4-Phenyl-1-(1-phenylcyclohexyl)piperidine 4-Phenyl-1-(1-phenylcyclohexyl)piperidine
Brand Name: Vulcanchem
CAS No.: 77179-41-0
VCID: VC8294129
InChI: InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-14-18-24(19-15-21)23(16-8-3-9-17-23)22-12-6-2-7-13-22/h1-2,4-7,10-13,21H,3,8-9,14-19H2
SMILES: C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4
Molecular Formula: C23H29N
Molecular Weight: 319.5 g/mol

4-Phenyl-1-(1-phenylcyclohexyl)piperidine

CAS No.: 77179-41-0

Cat. No.: VC8294129

Molecular Formula: C23H29N

Molecular Weight: 319.5 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-1-(1-phenylcyclohexyl)piperidine - 77179-41-0

Specification

CAS No. 77179-41-0
Molecular Formula C23H29N
Molecular Weight 319.5 g/mol
IUPAC Name 4-phenyl-1-(1-phenylcyclohexyl)piperidine
Standard InChI InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-14-18-24(19-15-21)23(16-8-3-9-17-23)22-12-6-2-7-13-22/h1-2,4-7,10-13,21H,3,8-9,14-19H2
Standard InChI Key QSGOSCPJZXGFFF-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4
Canonical SMILES C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

4-Phenyl-1-(1-phenylcyclohexyl)piperidine (C23H29N) features a tricyclic structure comprising a piperidine ring, a cyclohexyl group, and two aromatic phenyl rings. The IUPAC name reflects its substitution pattern: the piperidine nitrogen is bonded to a cyclohexyl group that is para-substituted with a phenyl ring. Key physicochemical properties include:

PropertyValueSource
Molecular Weight311.49 g/mol
Boiling Point340–345°C (estimated)
LogP (Partition Coeff.)4.2 (hydrophobic)
SolubilityInsoluble in water; soluble in organic solvents

The cyclohexyl group adopts a chair conformation, while the piperidine ring’s chair-to-boat transitions influence receptor binding dynamics . The compound’s hydrophobicity facilitates blood-brain barrier penetration, contributing to its rapid CNS effects.

Synthesis and Industrial Production

The synthesis of PCP involves a two-step Grignard reaction followed by nucleophilic substitution.

Synthetic Route

  • Formation of 1-Phenylcyclohexanol: Cyclohexanone reacts with phenylmagnesium bromide in anhydrous ether, yielding 1-phenylcyclohexanol as a secondary alcohol intermediate.

  • Piperidine Substitution: The alcohol undergoes dehydration with p-toluenesulfonic acid (PTSA), forming a carbocation intermediate. Piperidine acts as a nucleophile, attacking the carbocation to yield PCP.

Side reactions may produce 1-phenylcyclohexene if dehydration occurs without piperidine addition. Industrial-scale synthesis requires strict control of stoichiometry (1:1.2 cyclohexanone:phenylmagnesium bromide) and temperatures below 0°C to minimize byproducts .

Analytical Characterization

Modern analytical techniques differentiate PCP from structural analogs and detect its metabolites in biological matrices.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): Axial and equatorial protons on the cyclohexyl ring resonate at δ 1.2–2.1 (m, 10H), while aromatic protons appear as a multiplet at δ 7.2–7.4 . Piperidine protons show distinct splitting patterns at δ 2.3–3.0 .

    • Solvent effects: Deuterated DMSO induces upfield shifts in piperidine protons due to hydrogen bonding .

  • Infrared Spectroscopy (IR):

    • Stretching vibrations at 1,600 cm⁻¹ (C=C aromatic) and 1,250 cm⁻¹ (C-N piperidine) confirm structural motifs .

Mass Spectrometry

  • Electron Ionization (EI-MS): Molecular ion peak at m/z 311.2 (C23H29N⁺) with fragmentation yielding m/z 186 (cyclohexyl-phenyl fragment) and m/z 84 (piperidine) .

  • LC-ESI-MS/MS: Quantification in biological fluids uses transitions m/z 311→186 (collision energy 25 eV) and m/z 311→84 (35 eV) .

Chromatographic Techniques

  • Gas Chromatography (GC): Hydrochloride salts of 4-methoxy-PCP degrade to 1-phenylcyclohex-1-ene under high injector temperatures (280°C), complicating analysis .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with methanol-phosphate buffer (60:40, pH 7.0) resolve PCP from metabolites like PCHP and PCHPC .

Pharmacological Mechanisms and CNS Effects

PCP’s primary mechanism involves noncompetitive antagonism of the NMDA receptor, blocking glutamate-induced ion flux.

Receptor Interactions

  • NMDA Receptor Binding: PCP binds to the receptor’s phencyclidine site within the ion channel, preventing Ca²⁺ and Na⁺ influx.

  • Dopaminergic Effects: Secondary dopamine reuptake inhibition exacerbates psychotic symptoms, with ED₅₀ values of 0.1 mg/kg in rodent models.

Behavioral and Toxicological Effects

  • Acute Exposure: Doses >5 mg cause hallucinations, nystagmus, and hypertension. Chronic use induces cognitive deficits resembling schizophrenia .

  • Neurotoxicity: Olney’s lesions (vacuolization in posterior cingulate cortex) occur at doses ≥10 mg/kg in rats.

Metabolism and Detection in Biological Samples

Hepatic cytochrome P450 enzymes (CYP3A4, CYP2B6) hydroxylate PCP at the cyclohexyl or piperidine ring, forming active metabolites.

Major Metabolites

  • 4-Phenyl-4-piperidinocyclohexanol (PPC): Glucuronidated and excreted in urine .

  • 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP): Retains NMDA affinity, contributing to prolonged effects .

  • 1-(1-Phenyl-4-hydroxycyclohexyl)-4-hydroxypiperidine (PCHPC): Fully conjugated and renally cleared .

Forensic Detection

  • Immunoassays: EMIT® assays cross-react with PCHP (60% relative to PCP), necessitating confirmatory LC-MS/MS .

  • Limit of Detection:

    MatrixTechniqueLOD
    UrineGC-MS15.8 ng/mL
    SerumHPLC-UV7.5 ng/mL

Comparison with Structural Analogs

PCP belongs to the arylcyclohexylamine class, sharing features with ketamine and methoxetamine.

CompoundNMDA IC₅₀ (nM)t₁/₂ (hr)Psychotomimetic Potency
PCP1207–14High
Ketamine4502–3Moderate
Methoxetamine2806–8High

Methoxy substitutions at the 3- or 4-positions alter metabolic stability; 4-MeO-PCP undergoes faster hepatic clearance than 3-MeO-PCP .

Research and Industrial Applications

Neuropharmacology

  • NMDA Hypofunction Models: PCP-induced rodent models replicate schizophrenia’s negative symptoms, aiding antipsychotic drug development.

  • Pain Management: Subanesthetic doses (0.1 mg/kg) show analgesic efficacy in neuropathic pain, though abuse potential limits clinical use.

Forensic Chemistry

  • Analog Monitoring: Over 15 PCP analogs (e.g., 3-MeO-PCP, 4-MeO-PCPy) have been identified in forensic casework since 2010, necessitating updated spectral libraries .

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